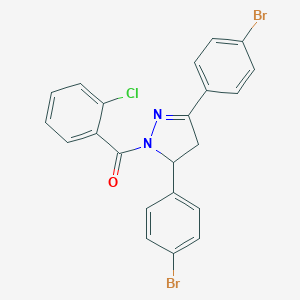
3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and pyrazole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 2-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially at the bromine and chlorine sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Industry: In the materials science industry, the compound is explored for its use in the development of advanced materials, such as polymers and nanocomposites.
作用机制
The mechanism of action of 3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
相似化合物的比较
- [3,5-Bis-(4-chloro-phenyl)-4,5-dihydro-pyrazol-1-yl]-(2-bromo-phenyl)-methanone
- [3,5-Bis-(4-fluoro-phenyl)-4,5-dihydro-pyrazol-1-yl]-(2-iodo-phenyl)-methanone
Comparison: Compared to its analogs, 3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE exhibits unique properties due to the presence of bromine and chlorine atoms, which can influence its reactivity and biological activity. The specific arrangement of these halogens can affect the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.
属性
分子式 |
C22H15Br2ClN2O |
|---|---|
分子量 |
518.6g/mol |
IUPAC 名称 |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(24)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)25/h1-12,21H,13H2 |
InChI 键 |
OTEYJQZDAKJGAM-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
规范 SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


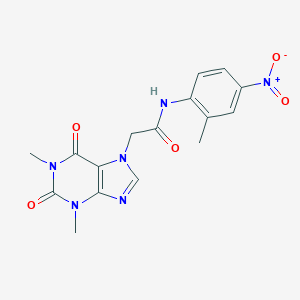
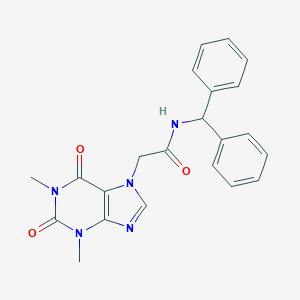
![N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B408901.png)

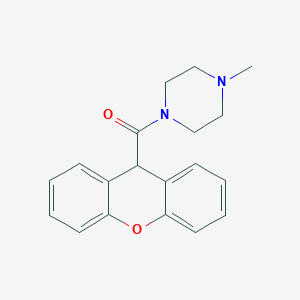

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B408906.png)
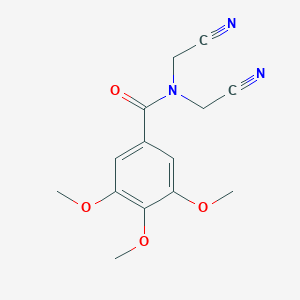
![4-(2-bromophenyl)-1,8-dichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B408909.png)
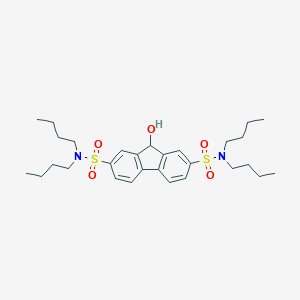
![8-chloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408913.png)
![1-chloro-9-nitro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B408914.png)
![1-[1-Chloro-4-(2-nitro-phenyl)-2-(2-nitro-phenylsulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]-ethanone](/img/structure/B408916.png)
![8-bromo-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408917.png)
